N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multicomponent reactions that allow for the efficient synthesis of complex molecules. These methods are designed to be high-yielding and cost-effective, utilizing readily available starting materials and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert the indole ring to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (Melatonin)
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxy-1H-indol-3-yl)acetamide
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C19H28N2O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C19H28N2O/c1-4-6-15(7-5-2)19(22)20-11-10-16-13-21-18-9-8-14(3)12-17(16)18/h8-9,12-13,15,21H,4-7,10-11H2,1-3H3,(H,20,22) |
InChI Key |
GPASTFKKYJALFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CNC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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